![molecular formula C13H14FNO B2355030 5-Fluoro-3-(tetrahydro-2H-pyran-3-yl)-1H-indole CAS No. 2197056-85-0](/img/structure/B2355030.png)
5-Fluoro-3-(tetrahydro-2H-pyran-3-yl)-1H-indole
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Overview
Description
“5-Fluoro-3-(tetrahydro-2H-pyran-3-yl)-1H-indole” is a chemical compound with the formula C13H14FNO and a molecular weight of 219.25 .
Molecular Structure Analysis
The molecular structure of this compound consists of a 5-fluoro-1H-indole core with a tetrahydro-2H-pyran-3-yl group attached .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the available resources .Scientific Research Applications
1. Synthesis and Chemical Reactions
- The compound has been used in the synthesis of tetrahydro-pyrano[3,4-b]indoles via silicon-directed oxa-Pictet-Spengler cyclizations, demonstrating its utility in organic synthesis (Zhang et al., 2005).
- It also plays a role in the synthesis of novel 3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazide derivatives, indicating its potential in creating new chemical entities (Zhang et al., 2011).
2. Pharmacological Research
- Research into its derivatives has led to the development of orally active inhibitors of 5-lipoxygenase, which are important in treating asthma and other inflammatory conditions (Mano et al., 2004).
- It has been involved in the process development of an antidepressant drug candidate, highlighting its significance in neuropsychiatric drug discovery (Anderson et al., 1997).
3. Biochemical and Cellular Studies
- Derivatives of this compound have been evaluated for antimicrobial, anti-inflammatory, and antiproliferative activities, demonstrating a wide range of potential therapeutic applications (Narayana et al., 2009).
- Its utility in the anticonvulsant domain has been explored, showing potential in the treatment of epilepsy and seizure disorders (Ahuja & Siddiqui, 2014).
4. Material Science and Nanotechnology
- In the field of material science, it has been used in the catalytic activity of nickel ferrite nanoparticles, indicating its role in nanotechnology and material synthesis (Rao et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-fluoro-3-(oxan-3-yl)-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO/c14-10-3-4-13-11(6-10)12(7-15-13)9-2-1-5-16-8-9/h3-4,6-7,9,15H,1-2,5,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNSJGSKFDYDKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C2=CNC3=C2C=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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